molecular formula C5H9BrO2 B1283398 5-(Bromomethyl)-1,3-dioxane CAS No. 61728-99-2

5-(Bromomethyl)-1,3-dioxane

Cat. No.: B1283398
CAS No.: 61728-99-2
M. Wt: 181.03 g/mol
InChI Key: RJJCGBADHDOYBY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3-dioxane: is an organic compound that features a bromomethyl group attached to a 1,3-dioxane ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,3-dioxane typically involves the bromomethylation of 1,3-dioxane. One common method is the reaction of 1,3-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of paraformaldehyde and hydrobromic acid to a reactor containing 1,3-dioxane and acetic acid. The reaction mixture is maintained at a controlled temperature to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-1,3-dioxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted dioxane.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-1,3-dioxane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug molecules

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3-dioxane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in synthetic chemistry to introduce different functional groups into molecules.

Comparison with Similar Compounds

    5-(Chloromethyl)-1,3-dioxane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower electrophilicity of the chlorine atom.

    5-(Iodomethyl)-1,3-dioxane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the higher electrophilicity of iodine.

    5-(Hydroxymethyl)-1,3-dioxane: Features a hydroxymethyl group, which is less reactive but can undergo oxidation to form aldehydes or carboxylic acids.

Uniqueness: 5-(Bromomethyl)-1,3-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. It is more reactive than its chlorinated counterpart but more stable than its iodinated counterpart, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJCGBADHDOYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568696
Record name 5-(Bromomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61728-99-2
Record name 5-(Bromomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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